molecular formula C13H16N4O2 B2437869 5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1856092-93-7

5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2437869
CAS No.: 1856092-93-7
M. Wt: 260.297
InChI Key: YBJYOFQAAOWMKC-UHFFFAOYSA-N
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Description

  • Reactants: 5-amino-1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole, chloroformic acid ethyl ester
  • Conditions: Reflux in ethanol
  • Product: 5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to further reactions to introduce the amino and carboxamide groups.

  • Step 1: Formation of Pyrazole Ring

    • Reactants: 4-methoxyphenylhydrazine, ethyl acetoacetate
    • Conditions: Reflux in ethanol
    • Product: 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole

Chemical Reactions Analysis

Types of Reactions

5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Amine derivatives of the pyrazole compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the methoxyphenyl group.

    5-amino-1-methyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide: Contains a methyl group instead of an ethyl group.

    5-amino-1-ethyl-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: Contains a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

The presence of the methoxyphenyl group in 5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide imparts unique chemical and biological properties to the compound. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

5-amino-1-ethyl-N-(4-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-17-12(14)8-11(16-17)13(18)15-9-4-6-10(19-2)7-5-9/h4-8H,3,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJYOFQAAOWMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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